S-(3-Aminopropyl)-D-cysteine S-(3-Aminopropyl)-D-cysteine
Brand Name: Vulcanchem
CAS No.: 2185811-16-7
VCID: VC17023023
InChI: InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
SMILES:
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol

S-(3-Aminopropyl)-D-cysteine

CAS No.: 2185811-16-7

Cat. No.: VC17023023

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

S-(3-Aminopropyl)-D-cysteine - 2185811-16-7

Specification

CAS No. 2185811-16-7
Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
IUPAC Name (2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid
Standard InChI InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
Standard InChI Key KLGFHUHSBPGOAU-RXMQYKEDSA-N
Isomeric SMILES C(CN)CSC[C@H](C(=O)O)N
Canonical SMILES C(CN)CSCC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

S-(3-Aminopropyl)-D-cysteine (C₆H₁₄N₂O₂S) has a molecular weight of 178.26 g/mol and belongs to the class of organosulfur compounds. Its IUPAC name, (2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid, reflects its stereochemistry and functional groups . The molecule comprises:

  • A D-cysteine backbone (2-amino-3-sulfanylpropanoic acid) with the (S)-configuration at the α-carbon.

  • A 3-aminopropyl side chain (-S-CH₂-CH₂-CH₂-NH₂) linked via a thioether bond to the cysteine sulfur.

Key Structural Data:

PropertyValue
SMILESC(CN)CSCC@HN
InChI KeyKLGFHUHSBPGOAU-RXMQYKEDSA-N
StereochemistryD-configuration at α-carbon

The thioether linkage enhances stability compared to free thiols, while the dual amine groups (α-amino and 3-aminopropyl) confer polarity, influencing solubility and potential hydrogen-bonding interactions .

Synthesis and Sources

Natural Occurrence

Biochemical Interactions and Mechanisms

Putative Signaling Roles

D-cysteine derivatives are implicated in modulating redox homeostasis and growth factor signaling. Key findings include:

  • FoxO Transcription Factor Activation: D-cysteine inhibits Akt-mediated phosphorylation of FoxO1/FoxO3a, promoting their nuclear translocation and suppressing neural progenitor cell (NPC) proliferation . S-(3-Aminopropyl)-D-cysteine may share this mechanism due to structural similarity.

  • Hydrogen Sulfide Production: D-cysteine serves as a substrate for 3-mercaptopyruvate sulfurtransferase (3MST) and D-amino acid oxidase (DAAO), generating H₂S—a cytoprotective gasotransmitter . The 3-aminopropyl side chain could alter substrate affinity or enzymatic processing.

Comparative H₂S Production Pathways:

SubstrateEnzymes InvolvedTissue Specificity
L-cysteineCBS, CSE, 3MST/CATUbiquitous
D-cysteine3MST/DAAOCerebellum, Kidney
S-(3-Aminopropyl)-D-cysteineTheoretical: 3MST/DAAOUnknown

Binding Partners

An unbiased screen identified myristoylated alanine-rich C-kinase substrate (MARCKS) as a D-cysteine-binding protein in NPCs . Whether S-(3-Aminopropyl)-D-cysteine interacts with MARCKS or other targets remains unexplored but warrants investigation.

Analytical Methods and Detection

Characterization Techniques

  • Chromatography: Reverse-phase HPLC for purity assessment.

  • Mass Spectrometry: High-resolution MS (e.g., Q-TOF) for molecular weight confirmation .

  • NMR Spectroscopy: ¹H/¹³C NMR to verify stereochemistry and substituent placement .

Quantification Challenges

Low endogenous levels and structural similarity to L-cysteine derivatives necessitate highly specific antibodies or mass spectrometry-based assays.

Comparative Analysis with Analogues

CompoundStructureBiological RoleKey Differences
S-(3-Aminopropyl)-D-cysteineD-configuration, 3-aminopropylPutative FoxO/H₂S modulationEnhanced stability vs. D-cysteine
S-Propyl-L-cysteineL-configuration, propylFood biomarker (Allium species)Stereochemistry, side chain

Future Directions and Research Gaps

  • Target Identification: Screen for binding partners using affinity chromatography or phage display.

  • In Vivo Efficacy: Assess pharmacokinetics and tissue distribution in model organisms.

  • Therapeutic Optimization: Engineer prodrugs to enhance H₂S release or target specificity.

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